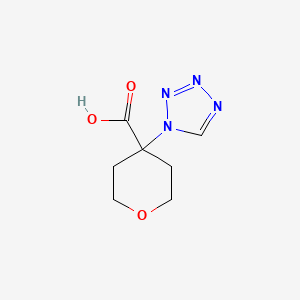

4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrazole compounds are a class of synthetic organic heterocyclic compounds, which have been widely used in medicinal chemistry due to their biological activities . They are used in the production of various drugs .

Synthesis Analysis

Tetrazole compounds can be synthesized from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb (OTf) 3 . The reaction of sodium azide with nitriles to give 1 H -tetrazoles proceeds readily in water with zinc salts as catalysts .Molecular Structure Analysis

The molecular structure of tetrazole compounds can be analyzed using techniques such as NMR and MS .Chemical Reactions Analysis

Tetrazole compounds can undergo various chemical reactions. For example, they can form hydrogen bonds with amino acids, demonstrating encouraging binding energy .Physical And Chemical Properties Analysis

The physical and chemical properties of tetrazole compounds can vary. For example, some tetrazole compounds appear as white crystals with a melting point of 127-129℃ .Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Crystal Structure

Research on the assembly of organic salts from acidic compounds and bis(benzimidazole) has highlighted the significance of hydrogen bonds involving N–H⋯O, O–H⋯O, and C–H⋯O interactions. These compounds, derived from various acidic components and bis(benzimidazole), exhibit complex supramolecular architectures due to extensive intermolecular hydrogen bonding and noncovalent interactions, contributing to their 3D framework structures. This demonstrates the potential of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in forming intricate molecular assemblies crucial for materials science and crystal engineering (Jin et al., 2014).

Coordination Chemistry and Framework Structures

Tetrazolic acids, sharing similar acidity with carboxylic acids, can act as versatile ligands in coordination chemistry. The study on metal(II) complexes with 1-(4-Hydroxyphenyl)-5-mercaptotetrazole ligand demonstrates the ability of tetrazole-based ligands to form coordination compounds with metal ions, adopting various coordination modes. This versatility underscores the role of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in designing metal-organic frameworks (MOFs) and coordination polymers with potential applications in catalysis, gas storage, and separation technologies (Zhang & Feng, 2009).

Supramolecular Assemblies and Noncovalent Interactions

Studies on the self-assembly of complexes through hydrogen bonding have revealed the formation of layered molecular arrays and three-dimensional networks. These assemblies, derived from interactions between carboxylic acids and aliphatic diamines, highlight the importance of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in developing supramolecular systems. Such systems are crucial for the development of novel materials with applications in molecular recognition, sensing, and as templates for nanomaterial synthesis (Armstrong et al., 2002).

Environmental Responsiveness in Supramolecular Chemistry

The exploration of environmentally responsive anion-induced pseudorotaxanes demonstrates the potential of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in creating dynamic supramolecular systems. These systems, capable of undergoing structural changes in response to environmental stimuli like pH and temperature, are promising for the development of smart materials for drug delivery, molecular switches, and sensors (Gong et al., 2011).

Synthetic Methodologies and Chemical Transformations

Research into the synthesis of 1,2,4-oxadiazoles from carboxylic acids showcases the synthetic utility of tetrazole and carboxylic acid derivatives in organic synthesis. The development of efficient methods for constructing heterocyclic compounds highlights the relevance of 4-(1H-1,2,3,4-tetrazol-1-yl)oxane-4-carboxylic acid analogs in pharmaceutical chemistry and material science (Poulain et al., 2001).

Wirkmechanismus

Target of Action

Tetrazole derivatives have been known to inhibit various enzymes such asxanthine oxidase and acetylcholinesterase , which play crucial roles in purine catabolism and neurotransmission, respectively.

Mode of Action

Tetrazoles are often used asisosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound might interact with its targets by mimicking the behavior of carboxylic acids, potentially forming hydrogen bonds with amino acid residues in the active sites of target enzymes.

Pharmacokinetics

Tetrazoles are generally known for theirresistance to metabolic degradation , which can enhance their bioavailability and duration of action .

Result of Action

Inhibition of xanthine oxidase could potentially lead toreduced production of uric acid , a key factor in gout . Inhibition of acetylcholinesterase could result in increased acetylcholine levels in the synaptic cleft, affecting neurotransmission .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(tetrazol-1-yl)oxane-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c12-6(13)7(1-3-14-4-2-7)11-5-8-9-10-11/h5H,1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCQKANVRBTYFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8a-Pyridin-4-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1,3-dione](/img/structure/B2871729.png)

![Tert-butyl 3-[[(6-chloropyridazin-3-yl)methyl-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2871730.png)

![3-[[1-(2,2-Dimethylbutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2871732.png)

![3-(2-furylmethyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2871738.png)

![5-[(2,5-Dimethylphenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B2871745.png)

![5-Chloro-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2871750.png)

![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)